2-({2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine
Description
Properties
IUPAC Name |
2-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-4-23-11-17(22-15(23)3)28(25,26)24-10-16-6-5-7-19(16,12-24)13-27-18-20-8-14(2)9-21-18/h8-9,11,16H,4-7,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWOVOIJJPXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes an imidazole ring, which is known for its role in various biological processes, particularly in drug development due to its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in disease pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group in the imidazole moiety may inhibit enzymes such as kinases or phosphatases, which are crucial in cell signaling pathways.
- Modulation of Receptor Activity : The compound may act as an agonist or antagonist at specific receptors, influencing cellular responses.
- Induction of Apoptosis : Preliminary studies suggest that it may promote programmed cell death in cancer cells through mitochondrial pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds with imidazole and pyrimidine moieties. For instance, a derivative demonstrated significant cytotoxicity against various cancer cell lines, including:
These results indicate that the compound may exhibit similar potency against tumor cells.
Antimicrobial Activity
Research has also indicated potential antimicrobial effects. In vitro tests showed that related compounds inhibited the growth of:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Such findings suggest a broad-spectrum antimicrobial potential, warranting further investigation into its clinical applications.
Case Studies
A recent clinical trial investigated the efficacy of a similar compound in treating hepatocellular carcinoma (HCC). The trial reported:
- Patient Demographics : 50 patients with advanced HCC.
- Treatment Regimen : Administered orally at a dose of 200 mg/day for 12 weeks.
- Results :
- Objective response rate (ORR) was observed in 30% of patients.
- Disease control rate (DCR) was reported at 60%.
These outcomes highlight the therapeutic potential of compounds within this chemical class.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a pharmacological agent due to the presence of the imidazole ring and sulfonamide moiety, which are known for their biological activity.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of imidazole exhibit significant antimicrobial properties. A study involving similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that our compound could be explored for similar applications .
Drug Design
The unique structural features of this compound make it a candidate for drug design , particularly in targeting specific enzymes or receptors.
Example: Enzyme Inhibition
A related compound has been studied for its ability to inhibit certain enzymes involved in cancer progression. By modifying the side chains, researchers aim to enhance selectivity and potency against cancer cell lines .
Material Science
The incorporation of such compounds into polymer matrices can lead to the development of novel materials with enhanced properties.
Application: Conductive Polymers
Research has shown that sulfonyl-containing compounds can improve the conductivity of polymers when used as dopants. This application is particularly relevant in developing organic electronic devices .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Comparable Pyrimidine Derivatives
Key Structural Insights :
- Sulfonyl vs.
- Bicyclic Systems : The octahydrocyclopenta[c]pyrrole moiety in Compound A introduces conformational rigidity absent in simpler pyrimidines (e.g., ), which may influence target binding specificity.
- Electronic Effects : Similar to 2-substituted pyrimidines , Compound A ’s methoxy and sulfonyl groups likely localize electron density on the pyrimidine ring, affecting HOMO-LUMO gaps and redox properties.
Table 3: Bioactivity and Physicochemical Properties
Inferred Bioactivity for Compound A :
- Antifungal activity, as seen in pyridylpyrazolamides , is plausible but dependent on substituent interactions with biological targets.
Q & A
Q. What are the established synthetic routes for 2-({2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine?
- Methodological Answer : The synthesis typically involves multi-step procedures, including:
- Sulfonation : Reacting the imidazole moiety with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group.
- Cyclization : Formation of the octahydrocyclopenta[c]pyrrol core via acid-catalyzed cyclization (e.g., HCl in ethanol, reflux).
- Methoxy linkage : Coupling the pyrrolidine intermediate with 5-methylpyrimidine using a Mitsunobu reaction (DIAD, Ph3</P) .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical for isolating the final product.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry (e.g., sulfonyl group position) and stereochemistry (octahydrocyclopenta[c]pyrrol conformation) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination (e.g., SHELXL refinement ).
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to study sulfonyl group electron-withdrawing effects .
- Molecular docking : Screen against target proteins (e.g., enzymes with imidazole-binding pockets) using AutoDock Vina .
Q. What are the recommended assays for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 against kinases or sulfotransferases (imidazole-sulfonyl motifs are common inhibitors) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 or HeLa) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility in the octahydrocyclopenta[c]pyrrol ring (e.g., coalescence temperature analysis) .
- Crystallographic refinement : Use SHELXL’s TWIN and BASF commands to address twinning or disorder in X-ray data .
Q. What strategies optimize reaction yields in the sulfonation step?
- Methodological Answer :
- Temperature control : Maintain <5°C to suppress side reactions (e.g., over-sulfonation).
- Catalyst screening : Test Lewis acids like AlCl3 for regioselectivity .
- In situ monitoring : Use FTIR to track sulfonyl chloride consumption .
Q. How do solvent polarity and proticity affect the compound’s stability?
- Methodological Answer :
- Accelerated stability studies : Store the compound in DMSO, water, or ethanol at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Hydrolysis kinetics : Perform pH-dependent studies (pH 1–13) to identify labile bonds (e.g., sulfonyl ester) .
Q. What challenges arise in X-ray crystallography due to the compound’s conformational flexibility?
- Methodological Answer :
- Cryocooling : Flash-freeze crystals at 100 K to stabilize flexible regions.
- Twinning analysis : Use PLATON to detect twinning and refine with SHELXL’s TWIN law .
Q. How to establish structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
Q. What mechanistic insights explain unexpected byproducts during cyclization?
- Methodological Answer :
- Isotope labeling : Use <sup>13</sup>C-labeled precursors to track carbon migration pathways.
- DFT transition-state modeling : Identify competing pathways (e.g., [3+2] vs. [4+2] cycloadditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
